
delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo-, also known as AMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. AMN belongs to the class of acenaphthene derivatives and has a molecular formula of C16H9N3O.
作用機序
The mechanism of action of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- is based on its unique chemical structure, which allows it to bind to metal ions and generate fluorescence. When delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- binds to metal ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been exploited for the detection of metal ions in biological samples.
Biochemical and Physiological Effects:
delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are still unknown. In addition, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been shown to have antioxidant properties and can scavenge free radicals in vitro. This property may be useful in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its fluorescent properties. However, its limitations include its limited solubility in aqueous solutions and its susceptibility to photobleaching, which can reduce its fluorescence intensity over time.
将来の方向性
There are several future directions for the use of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- in scientific research. One potential direction is the development of new fluorescent probes based on the structure of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- for the detection of other metal ions and biomolecules. Another direction is the optimization of the synthesis method of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- to improve its yield and purity. In addition, the use of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- as a photosensitizer for photodynamic therapy is a promising area of research that requires further investigation.
Conclusion:
In conclusion, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- is a synthetic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- in various fields of science.
合成法
The synthesis of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- involves the reaction of acenaphthene with malononitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, followed by a cyclization reaction to form the final product. The yield of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- can be improved by optimizing the reaction conditions, such as the type and amount of catalyst, reaction temperature, and reaction time.
科学的研究の応用
Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and iron. It has also been used as a fluorescent sensor for detecting nitric oxide and hydrogen sulfide. In addition, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
特性
CAS番号 |
14619-86-4 |
|---|---|
製品名 |
delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- |
分子式 |
C15H6N2O |
分子量 |
230.22 g/mol |
IUPAC名 |
2-(2-oxoacenaphthylen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H6N2O/c16-7-10(8-17)14-11-5-1-3-9-4-2-6-12(13(9)11)15(14)18/h1-6H |
InChIキー |
WYZUQHDRPNJOCG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)C3=CC=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)C3=CC=C2 |
その他のCAS番号 |
14619-86-4 |
同義語 |
1-(Dicyanomethylene)-2-oxoacenaphthylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





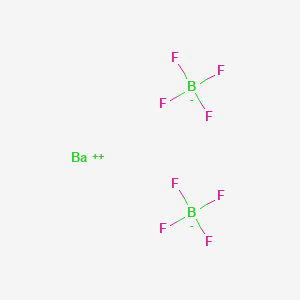
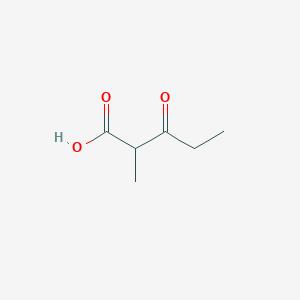
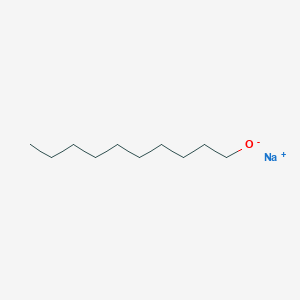

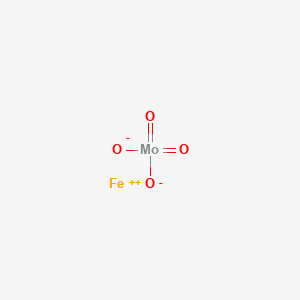

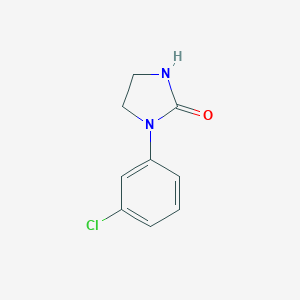


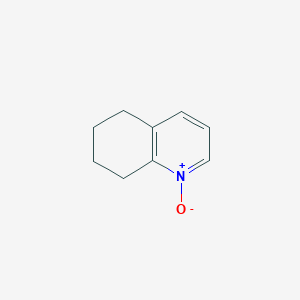
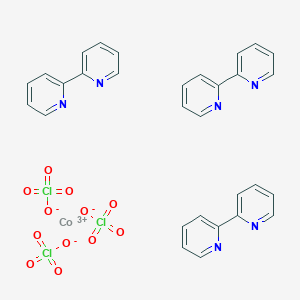
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)